Parp1-IN-11 is a compound that functions as an inhibitor of poly(ADP-ribose) polymerase 1, commonly referred to as PARP1. This enzyme plays a crucial role in cellular processes such as DNA repair, transcriptional regulation, and cell death. Inhibition of PARP1 has gained significant attention in cancer therapy, particularly in tumors with deficiencies in DNA damage repair mechanisms. Parp1-IN-11 is part of a broader class of PARP inhibitors that are being explored for their therapeutic potential in oncology.
Parp1-IN-11 was synthesized as part of research efforts aimed at developing more effective PARP inhibitors. The classification of this compound falls under the category of small molecule inhibitors, specifically targeting the enzymatic activity of PARP1. Its mechanism is primarily based on the interference with the binding of nicotinamide adenine dinucleotide, which is essential for PARP1's catalytic activity.
The synthesis of Parp1-IN-11 involves several organic chemistry techniques aimed at modifying existing compounds to enhance their inhibitory properties against PARP1.
Methods and Technical Details:
The molecular structure of Parp1-IN-11 is characterized by specific functional groups that facilitate its interaction with the active site of PARP1.
Structure and Data:
Parp1-IN-11 undergoes various chemical reactions during its synthesis and when interacting with biological targets.
Reactions and Technical Details:
The mechanism by which Parp1-IN-11 exerts its effects involves competitive inhibition of PARP1.
Process and Data:
Understanding the physical and chemical properties of Parp1-IN-11 is essential for its application in research and potential therapeutic use.
Physical and Chemical Properties:
Parp1-IN-11 has several scientific applications primarily focused on cancer research.
Scientific Uses:
Poly(adenosine diphosphate-ribose) polymerase 1 (Poly(ADP-ribose) polymerase 1) is a nuclear enzyme critically involved in maintaining genomic stability through its roles in deoxyribonucleic acid damage detection and repair. Dysregulation of Poly(ADP-ribose) polymerase 1 activity is implicated in carcinogenesis, while its inhibition presents a promising strategy for selectively targeting deoxyribonucleic acid repair-deficient tumors. The development of Poly(ADP-ribose) polymerase 1 inhibitors, including the novel compound PARP1-IN-11 (compound 49), represents a significant advancement in targeted cancer therapeutics, exploiting the molecular vulnerabilities of cancer cells with defective deoxyribonucleic acid repair machinery [1] [5].
Poly(ADP-ribose) polymerase 1 serves as a primary sensor of deoxyribonucleic acid strand breaks, initiating a cascade of cellular responses essential for genomic integrity. Structurally, Poly(ADP-ribose) polymerase 1 comprises four functional domains: a deoxyribonucleic acid-binding domain (containing zinc finger motifs ZF1, ZF2, and ZF3), an automodification domain (with a breast cancer carboxy-terminal terminus motif), a tryptophan-glycine-arginine-rich domain, and a carboxy-terminal catalytic domain. Upon binding to deoxyribonucleic acid breaks via its zinc fingers, Poly(ADP-ribose) polymerase 1 undergoes conformational changes that activate its catalytic function [1] [10]. The enzyme catalyzes poly(adenosine diphosphate-ribosyl)ation—transferring adenosine diphosphate-ribose units from nicotinamide adenine dinucleotide+ to target proteins, including itself, histones, and other deoxyribonucleic acid repair factors. This post-translational modification creates a negatively charged matrix that facilitates the recruitment of repair complexes:
Table 1: Deoxyribonucleic Acid Repair Pathways Modulated by Poly(ADP-ribose) Polymerase 1
| Repair Pathway | Role of Poly(ADP-ribose) Polymerase 1 | Biological Consequence |
|---|---|---|
| Base excision repair | Scaffold for X-ray repair cross-complementing protein 1 recruitment | Repair of single-strand breaks and base lesions |
| Homologous recombination | Indirect role; synthetic lethality with breast cancer gene mutations | Double-strand break repair in S/G2 phases |
| Non-homologous end joining | Competitive binding with Ku proteins; stimulates alternative non-homologous end joining | Error-prone double-strand break repair |
| Okazaki fragment processing | Detection of replication-associated single-strand breaks | Ensures lagging strand synthesis fidelity |
| Nucleotide excision repair | Interaction with xeroderma pigmentosum complementation group A and DNA damage-binding protein 2 | Repair of ultraviolet-induced lesions and bulky adducts |
Poly(ADP-ribose) polymerase 1 influences multiple deoxyribonucleic acid repair pathways. In base excision repair, automodified Poly(ADP-ribose) polymerase 1 recruits the scaffold protein X-ray repair cross-complementing protein 1, which orchestrates the repair of single-strand breaks through complexes with DNA ligase 3, DNA polymerase β, and polynucleotide kinase 3′-phosphatase [2] [3]. During deoxyribonucleic acid replication, Poly(ADP-ribose) polymerase 1 detects transient single-strand breaks in Okazaki fragments, preventing their conversion into double-strand breaks. Poly(ADP-ribose) polymerase 1 also modulates nucleotide excision repair through interactions with xeroderma pigmentosum complementation group A and DNA damage-binding protein 2, enhancing chromatin relaxation at lesion sites [3] [8].
Poly(ADP-ribose) polymerase 1 is overexpressed in numerous carcinomas, correlating with aggressive phenotypes and poor prognosis. Immunohistochemical analyses demonstrate elevated Poly(ADP-ribose) polymerase 1 expression in breast cancer (particularly triple-negative subtypes), ovarian cancer, small cell lung cancer, glioblastoma, and Ewing sarcoma compared to normal tissues. This overexpression is biologically significant as it reflects cancer cells' dependency on Poly(ADP-ribose) polymerase 1-mediated repair to manage replication stress and genomic instability inherent in rapidly proliferating tumors [5] [7].
Table 2: Poly(ADP-ribose) Polymerase 1 Expression in Human Carcinomas
| Cancer Type | Expression Status | Clinical Association |
|---|---|---|
| Breast cancer | Upregulated (nuclear/cytoplasmic) | Poorer prognosis in lymph node-negative disease |
| Ovarian cancer | Upregulated | Enhanced sensitivity to Poly(ADP-ribose) polymerase inhibitors |
| Small cell lung cancer | Higher than non-small cell lung cancer | Increased inhibitor sensitivity |
| Glioblastoma | Upregulated (nuclear) | Potential therapeutic target |
| Ewing sarcoma | Upregulated (EWS-FLI1 driven) | Positive feedback loop; inhibitor sensitivity |
The therapeutic inhibition of Poly(ADP-ribose) polymerase 1 exploits two primary mechanisms: catalytic suppression and enzyme trapping. Catalytic inhibitors (e.g., olaparib, rucaparib) competitively bind the nicotinamide adenine dinucleotide+-binding site in the catalytic domain, preventing adenosine diphosphate-ribose transfer. Structural analyses reveal that these inhibitors form hydrogen bonds with serine 904 and tyrosine 907, with π-π stacking interactions stabilizing their binding [1] [5]. More potently, several Poly(ADP-ribose) polymerase inhibitors (including PARP1-IN-11) induce "PARP trapping"—a phenomenon where inhibited Poly(ADP-ribose) polymerase 1 remains tightly bound to deoxyribonucleic acid, creating physical barriers that block replication fork progression and prevent repair factor access. Trapped Poly(ADP-ribose) polymerase 1-deoxyribonucleic acid complexes are highly cytotoxic, converting single-strand breaks into double-strand breaks during replication [1] [9].
The synthetic lethality of Poly(ADP-ribose) polymerase inhibitors in homologous recombination-deficient cancers (e.g., breast cancer gene 1/breast cancer gene 2-mutated tumors) forms the cornerstone of their clinical application. Homologous recombination deficiency impairs double-strand break repair, forcing cancer cells to rely on Poly(ADP-ribose) polymerase 1-dependent base excision repair for survival. Pharmacological Poly(ADP-ribose) polymerase 1 inhibition further destabilizes deoxyribonucleic acid repair, leading to synergistic accumulation of irreparable deoxyribonucleic acid damage and cell death. This effect is quantified in cellular studies where breast cancer gene-deficient cells exhibit 57-133-fold greater sensitivity to Poly(ADP-ribose) polymerase inhibitors than homologous recombination-proficient cells [8] [9].
Beyond breast cancer gene-mutated cancers, Poly(ADP-ribose) polymerase inhibitors show efficacy in tumors with epigenetic silencing of homologous recombination genes (e.g., RAD51C promoter methylation) or deficiencies in other deoxyribonucleic acid damage response components. Preclinical evidence indicates that Poly(ADP-ribose) polymerase 1 inhibition sensitizes cancer cells to deoxyribonucleic acid-damaging agents (e.g., platinum drugs) by impeding the repair of therapy-induced lesions [8] [9].
PARP1-IN-11 (chemical name not disclosed; MedChemExpress compound 49) was designed to address limitations of earlier Poly(ADP-ribose) polymerase inhibitors, particularly resistance mechanisms and suboptimal selectivity profiles. Biochemical profiling reveals PARP1-IN-11 as a potent adenosine diphosphate-ribosyl transferase inhibitor with a half-maximal inhibitory concentration of 0.082 µM against Poly(ADP-ribose) polymerase 1. It demonstrates complete inhibition of Poly(ADP-ribose) polymerase 2 and substantial activity against Poly(ADP-ribose) polymerase 3, tankyrase 1, and tankyrase 2, suggesting a broader inhibitory spectrum compared to first-generation agents [4].
The chemical structure of PARP1-IN-11 (molecular weight: 296.28 g/mol; molecular formula: C₁₆H₁₂N₂O₄) incorporates features optimizing Poly(ADP-ribose) polymerase 1 binding and cellular permeability. While detailed structural studies are pending, its high potency likely stems from enhanced interactions with the adenosine diphosphate-ribosyl transferase subdomain, potentially improving PARP trapping efficiency. This property is critical for overcoming resistance mediated by Poly(ADP-ribose) polymerase 1 mutations (e.g., p.R591C) or reduced expression that diminish trapping [4] [9].
PARP1-IN-11's development rationale includes targeting both homologous recombination-deficient cancers and tumors overexpressing Poly(ADP-ribose) polymerase 1. Its activity against tankyrases may provide additional therapeutic benefits by inhibiting telomere maintenance and Wnt/β-catenin signaling—pathways frequently dysregulated in epithelial cancers. Furthermore, PARP1-IN-11's ability to inhibit multiple Poly(ADP-ribose) polymerase family members could circumvent resistance mechanisms observed with selective Poly(ADP-ribose) polymerase 1 inhibitors, such as the upregulation of alternative adenosine diphosphate-ribosyl transferases or alterations in deoxyribonucleic acid replication fork protection pathways (e.g., loss of poly(adenosine diphosphate-ribose) glycohydrolase or shieldin complex components) [4] [9].
Table 3: Biochemical Profile of PARP1-IN-11
| Parameter | Characteristic | Significance |
|---|---|---|
| Poly(ADP-ribose) Polymerase 1 half-maximal inhibitory concentration | 0.082 µM | High catalytic inhibition potency |
| Poly(ADP-ribose) Polymerase 2 inhibition | Complete | Prevents functional compensation |
| Poly(ADP-ribose) Polymerase 3 inhibition | Substantial | Broader deoxyribonucleic acid damage response targeting |
| Tankyrase 1 inhibition | Substantial | Potential Wnt signaling suppression |
| Tankyrase 2 inhibition | Substantial | Potential telomere disruption |
| Molecular weight | 296.28 g/mol | Favorable pharmacokinetic properties |
The development of PARP1-IN-11 exemplifies structure-driven inhibitor design aimed at expanding the therapeutic utility of Poly(ADP-ribose) polymerase inhibition. By targeting multiple adenosine diphosphate-ribosyl transferases with high potency, this compound represents a strategic approach to overcoming clinical resistance and enhancing antitumor efficacy in diverse malignancies reliant on Poly(ADP-ribose) polymerase-mediated deoxyribonucleic acid repair [4] [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0